molecular formula C6H8ClNO2 B3386638 5-Hydroxy-2-pyridinemethanol hydrochloride CAS No. 74386-51-9

5-Hydroxy-2-pyridinemethanol hydrochloride

Cat. No.: B3386638
CAS No.: 74386-51-9
M. Wt: 161.58 g/mol
InChI Key: OOIXHICUWDKYJY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-pyridinemethanol hydrochloride: is a chemical compound with the molecular formula C6H7NO2·HCl. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position of the pyridine ring. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-pyridinemethanol hydrochloride typically involves the hydroxylation of 2-pyridinemethanol. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst to introduce the hydroxyl group at the desired position . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-pyridinemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-pyridinemethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and coordination compounds

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-pyridinemethanol hydrochloride involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol: Lacks the hydroxyl group at the 5-position.

    5-Hydroxy-2-hydroxymethylpyridine: Similar structure but different substitution pattern.

    6-(Hydroxymethyl)-3-pyridinol: Another hydroxypyridine derivative

Uniqueness

5-Hydroxy-2-pyridinemethanol hydrochloride is unique due to the presence of both hydroxyl and hydroxymethyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and potential therapeutic applications .

Properties

IUPAC Name

6-(hydroxymethyl)pyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c8-4-5-1-2-6(9)3-7-5;/h1-3,8-9H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIXHICUWDKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595989
Record name 6-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74386-51-9
Record name NSC115197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

220.0 g of the above ester is added to 2,200 ml of 6N-hydrochloric acid and the resulting solution is refluxed for 18 hours. Then, the solution is evaporated to leave an oily viscous residue. This residue is digested with ethyl methyl ketone to yield 5-hydroxy-2-pyridinemethanol hydrochloride melting at 122°-123°. (The corresponding free base is prepared by adding a saturated solution of potassium carbonate to the hydrochloride, extracting the resulting suspension with chloroform, drying the chloroform extract over sodium sulfate, filtering and evaporating the filtrate to yield the free base.)
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Synthesis routes and methods II

Procedure details

220.0 g of the above ester is added to 2,200 ml of 6N-hydrochloric acid and the resulting solution is refluxed for 18 hours. Then, the solution is evaporated to leave an oily viscous residue. This residue is digested with ethyl methyl ketone to yield 5-hydroxy-2-pyridinemethanol hydrochloride melting at 122°-123°. (The corresponding free base is prepared by adding a saturated solution of potassium carbonate to the hydrochloride, extracting the resulting suspension with chloroform, drying the chloroform extract over sodium sulfate, filtering and evaporating the filtrate to yield the free base.)
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220 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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